molecular formula C6H2Cl3NO2 B101362 2,3,4-Trichloronitrobenzene CAS No. 17700-09-3

2,3,4-Trichloronitrobenzene

Cat. No.: B101362
CAS No.: 17700-09-3
M. Wt: 226.4 g/mol
InChI Key: BGKIECJVXXHLDP-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

2,3,4-Trichloronitrobenzene is a synthetic compound that is primarily used as an intermediate in the synthesis of third-generation quinolone antibacterial drugs . The primary targets of this compound are the bacterial enzymes involved in DNA replication, such as DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial growth and replication, making them ideal targets for antibacterial drugs.

Mode of Action

The compound interacts with its targets by inhibiting the activity of the bacterial enzymes DNA gyrase and topoisomerase IV . This inhibition prevents the unwinding of bacterial DNA, which is a necessary step in DNA replication. As a result, the bacteria are unable to replicate and grow, leading to their eventual death .

Biochemical Pathways

It is known that the compound interferes with the dna replication process in bacteria . This interference disrupts the normal cellular functions of the bacteria, leading to cell death .

Pharmacokinetics

They may also be subject to extensive metabolism, which could affect their bioavailability .

Result of Action

The primary result of the action of this compound is the inhibition of bacterial growth and replication . By inhibiting the activity of key bacterial enzymes, the compound prevents the bacteria from replicating their DNA and growing. This leads to the death of the bacteria, effectively treating the bacterial infection .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is insoluble in water , which could affect its distribution and efficacy in aqueous environments. Additionally, the compound is incompatible with strong bases and strong oxidizing agents , which could affect its stability and efficacy in certain environments

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3,4-Trichloronitrobenzene can be synthesized through the nitration of 1,2,3-trichlorobenzene. The nitration process involves the reaction of 1,2,3-trichlorobenzene with a mixture of concentrated sulfuric acid and nitric acid at elevated temperatures . The reaction conditions typically include maintaining the temperature between 50-60°C and allowing the reaction to proceed for several hours to ensure complete nitration .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale nitration processes with stringent control over reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 2,3,4-Trichloronitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison: 2,3,4-Trichloronitrobenzene is unique due to its specific arrangement of chlorine and nitro groups, which influences its reactivity and applications. Compared to its isomers, it exhibits different chemical and biological properties, making it suitable for specific industrial and research applications .

Properties

IUPAC Name

1,2,3-trichloro-4-nitrobenzene
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InChI

InChI=1S/C6H2Cl3NO2/c7-3-1-2-4(10(11)12)6(9)5(3)8/h1-2H
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InChI Key

BGKIECJVXXHLDP-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])Cl)Cl)Cl
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Molecular Formula

C6H2Cl3NO2
Record name 2,3,4-TRICHLORONITROBENZENE
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DSSTOX Substance ID

DTXSID0026202
Record name 2,3,4-Trichloronitrobenzene
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Molecular Weight

226.4 g/mol
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Physical Description

2,3,4-trichloronitrobenzene appears as needles or light yellow fluffy solid. (NTP, 1992), Light yellow solid; [NTP] Light yellow powder; [Sigma-Aldrich MSDS]
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Solubility

less than 1 mg/mL at 73 °F (NTP, 1992)
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Vapor Pressure

0.000792 [mmHg]
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CAS No.

17700-09-3, 29595-61-7
Record name 2,3,4-TRICHLORONITROBENZENE
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Record name 4-nitro-1,2,3-trichlorobenzene
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Melting Point

131 to 133 °F (NTP, 1992)
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Synthesis routes and methods I

Procedure details

the reaction of 1,2,3-trichlorobenzene with a nitration reagent, in particular nitric acid, to give 2,3,4-trichloronitrobenzene (A),
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A 12 liter resin pot equipped with an efficient mechanical stirrer and a thermometer was charged with 90% (sp. gr. 1.4826) nitric acid (3.6 liters). An iced-water bath was used to keep the temperature between 25° and 30° while 1,2,3-trichlorobenzene (1.89 kg, 10.4 mol) was added in portions over 30 minutes. The resulting mixture was stirred for 30 minutes and then poured into a 9.5 liter battery jar equipped with an efficient stirrer and containing about 5 kg of ice. The resulting solid was filtered off and washed well with water.
[Compound]
Name
resin
Quantity
12 L
Type
reactant
Reaction Step One
Quantity
1.89 kg
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
5 kg
Type
reactant
Reaction Step Three
Quantity
3.6 L
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

A mixture of 9.0 kg of 1,2,3-trichlorobenzene in 13.32 L of concentrated sulfuric acid is acid by drops to a solution of 4.13 L of 70% nitric acid and 4.13 L of concentrated sulfuric acid at 25-30° C. The slurry is stirred for 1.5-2 hours, then poured over 35 kg of ice and filtered. The filter cake is washed (15 L water) and then dissolved in 58 L of ethyl acetate. The organic phase is washed with water, aqueous sodium bicarbonate solution, and aqueous sodium chloride solution. The solution is dried over magnesium sulfate and concentrated to give the title product.
Quantity
9 kg
Type
reactant
Reaction Step One
Quantity
13.32 L
Type
solvent
Reaction Step One
Quantity
4.13 L
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
35 kg
Type
reactant
Reaction Step Three
Quantity
4.13 L
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What structural information about 2,3,4-Trichloronitrobenzene can be obtained from the double-resonance study?

A1: The double-resonance study focuses on the interaction between the protons in this compound and the nitrogen-14 (¹⁴N) nucleus present in the molecule. The research utilizes proton-proton double-resonance techniques to investigate spin relaxation in the system. The study reveals that the single-resonance transitions of the protons in the molecule exhibit broadening. This broadening is attributed to scalar coupling between the protons and the nearby ¹⁴N nucleus. This coupling is further modulated by the rapid quadrupolar relaxation of ¹⁴N []. By analyzing the double-resonance spectra and incorporating ¹⁴N resonance linewidths and proton relaxation times, researchers were able to determine the spin-spin coupling constants between ¹⁴N and the protons in this compound []. These findings contribute to a deeper understanding of the molecule's structure and internal interactions.

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